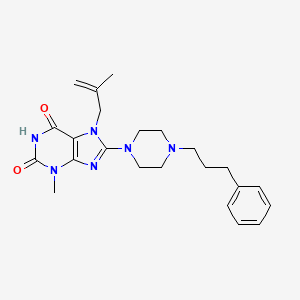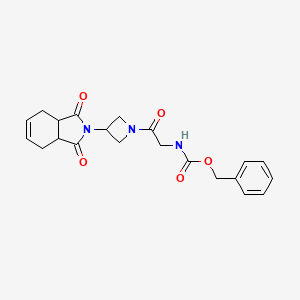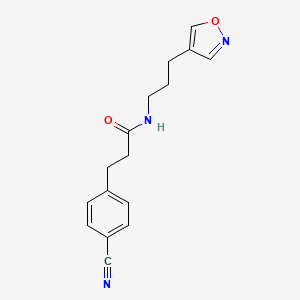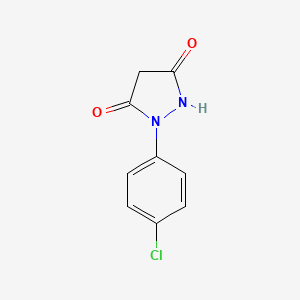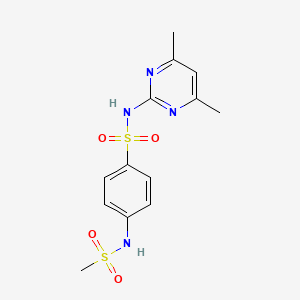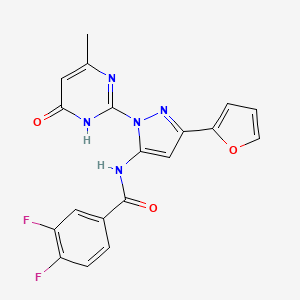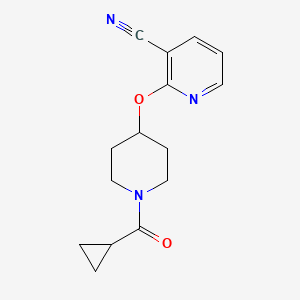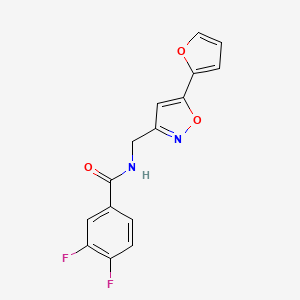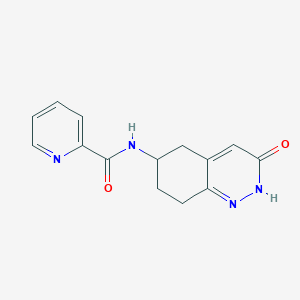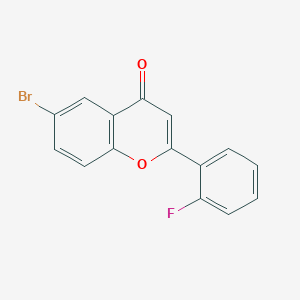
6-Bromo-2-(2-fluorophenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Bromo-2-(2-fluorophenyl)chromen-4-one” is a chemical compound . It is used as a building block for the synthesis of semiconducting materials . It is also used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol fluorostilbenes .
Synthesis Analysis
The synthesis of this compound involves the reaction with different secondary amines and phenol fluorostilbenes . A specific method for the synthesis of a similar compound involves the use of a slightly acidic medium (HCl), where a yellow-colored complex is formed after binding with tin (II) in a 1:2 stoichiometry .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and other related properties .Scientific Research Applications
Synthesis and Characterization
6-Bromo-2-(2-fluorophenyl)chromen-4-one is a compound that can be synthesized through various chemical reactions, including the treatment of bromo-2-fluorobenzaldehyde with substituted hydroxyacetophenones, leading to the formation of chalcones. These chalcones, upon further treatment, yield the compound . Such synthesized compounds are characterized based on spectral data and can exhibit antimicrobial activities (Jagadhani, Kundalikar, & Karale, 2014).
Antimicrobial Screening
The antimicrobial screening of compounds derived from this compound reveals their potential to fight against various microbial strains. The synthesis process involving DMSO/I2 and DMSO/CuCl2 treatments not only yields the desired chromen-4-one compounds but also allows for the exploration of their antimicrobial activities, highlighting the importance of structural modification in enhancing biological efficacy (Jagadhani, Kundalikar, & Karale, 2014).
Antitumor Activity
Research into analogs of this compound, such as 6-bromo-8-ethoxy-3-nitro-2H-chromene, has shown potent antiproliferative activities against various tumor cell lines. These compounds, by inhibiting phosphoinositide 3-kinase (PI3K) and blocking AKT phosphorylation, demonstrate their potential as antitumor agents, further indicating their value in cancer research and therapy development (Yin et al., 2013).
Microwave-Assisted Cyclization
The microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates in the presence of K2CO3 leads to the formation of 6H-benzo[c]chromen-6-ones and their tetrahydro analogs. This method showcases the efficiency of microwave irradiation in facilitating chemical reactions under mildly basic conditions, offering a rapid and high-yield approach to synthesizing chromen-6-one derivatives (Dao et al., 2018).
Fluorescence Properties and Sensor Development
Certain derivatives exhibit unusual fluorescence properties, making them useful in developing new fluorogenic sensors. For instance, compounds showing strong fluorescence in protic solvents but being almost nonfluorescent in aprotic solvents are of particular interest. These properties enable their application in designing sensors that respond to environmental changes, thereby contributing to advancements in sensor technology and molecular imaging (Uchiyama et al., 2006).
Properties
IUPAC Name |
6-bromo-2-(2-fluorophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQXLQRTQODQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
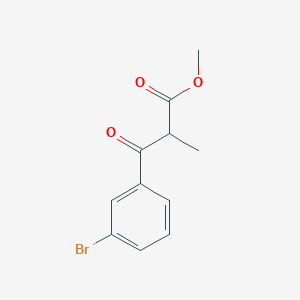
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)
